molecular formula C11H14O B13763366 4,4a,6,7,8,8a-Hexahydro-1,4-methanonaphthalen-5(1H)-one CAS No. 51519-65-4

4,4a,6,7,8,8a-Hexahydro-1,4-methanonaphthalen-5(1H)-one

Cat. No.: B13763366
CAS No.: 51519-65-4
M. Wt: 162.23 g/mol
InChI Key: YINCMLNASBORJF-UHFFFAOYSA-N
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Description

4,4a,6,7,8,8a-Hexahydro-1,4-methanonaphthalen-5(1H)-one is a complex organic compound with a unique structure. It is characterized by a fused ring system that includes a methano bridge, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4a,6,7,8,8a-Hexahydro-1,4-methanonaphthalen-5(1H)-one typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes include:

    Cyclization Reactions: These reactions involve the formation of the fused ring system through intramolecular cyclization.

    Hydrogenation: This step is crucial for saturating the rings, converting double bonds into single bonds.

    Methano Bridge Formation:

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4,4a,6,7,8,8a-Hexahydro-1,4-methanonaphthalen-5(1H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.

    Reduction: This reaction typically involves the addition of hydrogen to reduce double bonds or carbonyl groups.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by a catalyst.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkanes or alcohols.

Scientific Research Applications

4,4a,6,7,8,8a-Hexahydro-1,4-methanonaphthalen-5(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4a,6,7,8,8a-Hexahydro-1,4-methanonaphthalen-5(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets, altering their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Decalin: A bicyclic compound with a similar fused ring system but without the methano bridge.

    Tetralin: Another bicyclic compound, differing in the saturation of the rings and the absence of the methano bridge.

Uniqueness

4,4a,6,7,8,8a-Hexahydro-1,4-methanonaphthalen-5(1H)-one is unique due to its methano bridge, which imparts distinct chemical properties and reactivity compared to similar compounds. This structural feature makes it a valuable compound for research and industrial applications.

Properties

CAS No.

51519-65-4

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

tricyclo[6.2.1.02,7]undec-9-en-3-one

InChI

InChI=1S/C11H14O/c12-10-3-1-2-9-7-4-5-8(6-7)11(9)10/h4-5,7-9,11H,1-3,6H2

InChI Key

YINCMLNASBORJF-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3CC(C2C(=O)C1)C=C3

Origin of Product

United States

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